Cas no 1932157-02-2 (trans-3-Amino-1-benzyl-4-methylpyrrolidine)

trans-3-Amino-1-benzyl-4-methylpyrrolidine Chemical and Physical Properties
Names and Identifiers
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- trans-1-Benzyl-4-methyl-pyrrolidin-3-ylamine
- (3S,4R)-1-Benzyl-4-methyl-pyrrolidin-3-ylamine
- SB34754
- SB38583
- trans-3-amino-1-benzyl-4-methylpyrrolidine
- (3s,4r)-1-benzyl-4-methylpyrrolidin-3-amine
- trans-3-Amino-1-benzyl-4-methylpyrrolidine
-
- MDL: MFCD18374596
- Inchi: 1S/C12H18N2/c1-10-7-14(9-12(10)13)8-11-5-3-2-4-6-11/h2-6,10,12H,7-9,13H2,1H3/t10-,12-/m1/s1
- InChI Key: NFZIZQCPMPUVFT-ZYHUDNBSSA-N
- SMILES: N1(CC2C=CC=CC=2)C[C@H]([C@H](C)C1)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 175
- XLogP3: 1.5
- Topological Polar Surface Area: 29.3
trans-3-Amino-1-benzyl-4-methylpyrrolidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1293877-5g |
(3S,4R)-1-Benzyl-4-methyl-pyrrolidin-3-ylamine |
1932157-02-2 | 95% | 5g |
$8955 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0723-100mg |
(3S,4R)-1-Benzyl-4-methyl-pyrrolidin-3-ylamine |
1932157-02-2 | 98% | 100mg |
898.92CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0723-1g |
(3S,4R)-1-Benzyl-4-methyl-pyrrolidin-3-ylamine |
1932157-02-2 | 98% | 1g |
6360.32CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0723-500mg |
(3S,4R)-1-Benzyl-4-methyl-pyrrolidin-3-ylamine |
1932157-02-2 | 98% | 500mg |
¥0.0 | 2025-01-20 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0723-100mg |
(3S,4R)-1-Benzyl-4-methyl-pyrrolidin-3-ylamine |
1932157-02-2 | 98% | 100mg |
¥0.0 | 2025-01-20 | |
eNovation Chemicals LLC | Y1293877-5g |
(3S,4R)-1-Benzyl-4-methyl-pyrrolidin-3-ylamine |
1932157-02-2 | 95% | 5g |
$8955 | 2025-02-26 | |
eNovation Chemicals LLC | Y1293877-1g |
(3S,4R)-1-Benzyl-4-methyl-pyrrolidin-3-ylamine |
1932157-02-2 | 95% | 1g |
$2235 | 2025-03-01 | |
eNovation Chemicals LLC | Y1293877-1g |
(3S,4R)-1-Benzyl-4-methyl-pyrrolidin-3-ylamine |
1932157-02-2 | 95% | 1g |
$2235 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0723-500mg |
(3S,4R)-1-Benzyl-4-methyl-pyrrolidin-3-ylamine |
1932157-02-2 | 98% | 500mg |
3604.18CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0723-5g |
(3S,4R)-1-Benzyl-4-methyl-pyrrolidin-3-ylamine |
1932157-02-2 | 98% | 5g |
¥69934.03 | 2025-01-20 |
trans-3-Amino-1-benzyl-4-methylpyrrolidine Related Literature
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
Additional information on trans-3-Amino-1-benzyl-4-methylpyrrolidine
Professional Introduction to trans-3-Amino-1-benzyl-4-methylpyrrolidine (CAS No. 1932157-02-2)
trans-3-Amino-1-benzyl-4-methylpyrrolidine, with the chemical identifier CAS No. 1932157-02-2, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This pyrrolidine derivative has garnered considerable attention due to its unique structural properties and potential applications in drug development. The compound features a benzyl group at the 1-position, an amino group at the 3-position, and a methyl group at the 4-position, which contribute to its distinct chemical behavior and reactivity.
The synthesis of trans-3-Amino-1-benzyl-4-methylpyrrolidine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The benzyl group introduces a hydrophobic moiety, enhancing the compound's solubility in organic solvents, while the amino group allows for further functionalization through various chemical transformations. These properties make it a versatile intermediate in the synthesis of more complex molecules.
In recent years, there has been growing interest in exploring the pharmacological potential of pyrrolidine derivatives. The structural motif of trans-3-Amino-1-benzyl-4-methylpyrrolidine is reminiscent of several bioactive molecules that have shown promise in preclinical studies. For instance, pyrrolidine-based scaffolds have been investigated for their role in modulating enzyme activity and receptor binding. The presence of both amino and benzyl groups in this compound suggests potential interactions with biological targets, making it a valuable candidate for further pharmacological exploration.
One of the most compelling aspects of trans-3-Amino-1-benzyl-4-methylpyrrolidine is its potential application in the development of novel therapeutic agents. Researchers have been particularly interested in its ability to act as a precursor for more complex molecules with specific biological activities. For example, derivatives of this compound have been explored for their potential role in treating neurological disorders, where precise modulation of receptor interactions is crucial. The methyl group at the 4-position provides a handle for further chemical modifications, allowing chemists to tailor the compound's properties to specific therapeutic needs.
The latest advancements in computational chemistry have also highlighted the importance of trans-3-Amino-1-benzyl-4-methylpyrrolidine as a key intermediate. Molecular modeling studies suggest that this compound can form stable complexes with various biological targets, including enzymes and receptors involved in disease pathways. These studies provide valuable insights into how structural modifications can enhance binding affinity and selectivity, which are critical factors in drug design. The benzyl and amino groups, in particular, are predicted to play significant roles in these interactions.
In addition to its pharmacological potential, trans-3-Amino-1-benzyl-4-methylpyrrolidine has shown promise in material science applications. Its unique structural features make it an interesting candidate for developing new materials with tailored properties. For instance, researchers have explored its use in creating polymers with enhanced stability and functionality. The ability to incorporate this compound into larger molecular frameworks opens up possibilities for innovative applications in various industries.
The synthesis and characterization of trans-3-Amino-1-benzyl-4-methylpyrrolidine have also contributed to advancements in synthetic methodologies. The development of efficient synthetic routes has not only improved access to this compound but also provided insights into general strategies for constructing complex pyrrolidine derivatives. These methodologies are expected to be valuable tools for future drug discovery efforts.
The future prospects for trans-3-Amino-1-benzyl-4-methylpyrrolidine are promising, with ongoing research aimed at uncovering new applications and expanding its utility in pharmaceuticals and materials science. As our understanding of its properties grows, so too does the potential for innovative discoveries that could benefit society. The combination of its unique structural features and versatile reactivity positions it as a cornerstone compound in modern chemical research.
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